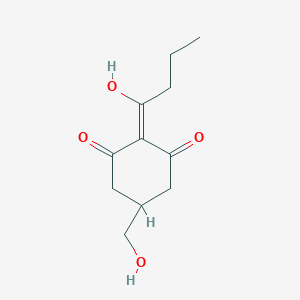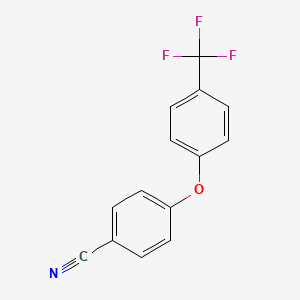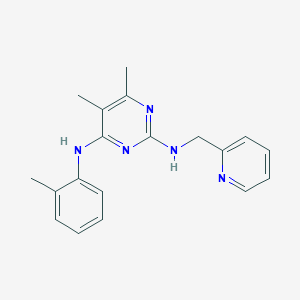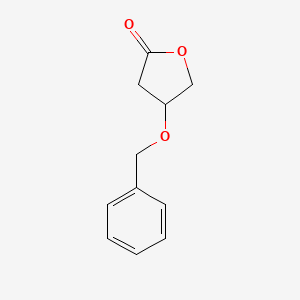
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol
Übersicht
Beschreibung
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a phenyl ring, which is further substituted with dipropyl groups and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the protection of the hydroxyl group . The phenyl ring is then functionalized with dipropyl groups through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC in dichloromethane or KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: TBAF in THF (Tetrahydrofuran).
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding alkane.
Substitution: Free hydroxyl compound.
Wissenschaftliche Forschungsanwendungen
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Potential use in the synthesis of biologically active molecules and natural product derivatives.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol primarily involves its role as a protecting group. The tert-butyldimethylsilyl group stabilizes the hydroxyl functionality, preventing unwanted side reactions during synthetic procedures. The cleavage of the silyl group can be achieved under mild conditions, allowing for the recovery of the free hydroxyl compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in stereocontrolled synthesis of erythrose.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Precursor to biologically active natural products.
Uniqueness
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other silyl-protected compounds. Its dipropyl groups provide additional steric hindrance, influencing its behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
137421-55-7 |
|---|---|
Molekularformel |
C19H34O2Si |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
[4-[tert-butyl(dimethyl)silyl]oxy-3,5-dipropylphenyl]methanol |
InChI |
InChI=1S/C19H34O2Si/c1-8-10-16-12-15(14-20)13-17(11-9-2)18(16)21-22(6,7)19(3,4)5/h12-13,20H,8-11,14H2,1-7H3 |
InChI-Schlüssel |
DWSWNGWLPPWIGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)CCC)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8571558.png)



![tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B8571590.png)
![2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoyl chloride](/img/structure/B8571593.png)






![Diethyl acetamido[(pyridin-3-yl)methyl]propanedioate](/img/structure/B8571646.png)
